

Application Notes and Protocols for Measuring LY2624803 Effects on Sleep Architecture

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Compound of Interest

Compound Name: LY2624803

Cat. No.: B1675644

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Introduction

LY2624803 is an investigational drug that acts as a potent inverse agonist of the histamine H1 receptor and an antagonist of the serotonin 5-HT2A receptor.^[1] This dual mechanism of action suggests a significant potential to modulate sleep and wakefulness. Histaminergic neurons are crucial for maintaining wakefulness, and their inhibition is a known mechanism for inducing sleep.^{[2][3][4][5]} Conversely, antagonism of the 5-HT2A receptor has been shown to increase slow-wave sleep (SWS), also known as deep sleep, and to consolidate sleep.^{[1][6][7][8]} These application notes provide a comprehensive overview and detailed protocols for assessing the effects of **LY2624803** on sleep architecture in both preclinical and clinical research settings.

Predicted Effects of LY2624803 on Sleep Architecture

Based on its mechanism of action, **LY2624803** is hypothesized to have the following effects on sleep architecture:

- Increased Total Sleep Time (TST): By promoting sleep initiation and maintenance.
- Decreased Sleep Onset Latency (SOL): Facilitating a quicker transition from wakefulness to sleep.

- Decreased Wake After Sleep Onset (WASO): Reducing the time spent awake after initially falling asleep, leading to more consolidated sleep.[7][8]
- Increased Slow-Wave Sleep (SWS; N3): A key effect attributed to 5-HT2A antagonism, indicating deeper, more restorative sleep.[1][6][7][8]
- Potential Decrease in REM Sleep: Some H1 receptor antagonists have been shown to suppress REM sleep.[5][9][10][11]
- Potential Decrease in Stage N2 Sleep: As a proportion of total sleep time, with a corresponding increase in N3 sleep.[6]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured format for presenting quantitative data on sleep architecture changes induced by **LY2624803** compared to a placebo control.

Table 1: Key Sleep Parameters

Parameter	Placebo (Mean ± SD)	LY2624803 (Dose 1) (Mean ± SD)	LY2624803 (Dose 2) (Mean ± SD)	p-value
Total Sleep Time (min)				
Sleep Efficiency (%)				
Sleep Onset Latency (min)				
Wake After Sleep Onset (min)				
REM Sleep Latency (min)				
Arousal Index (arousals/hr)				

Table 2: Sleep Stage Percentages (% of Total Sleep Time)

Sleep Stage	Placebo (Mean ± SD)	LY2624803 (Dose 1) (Mean ± SD)	LY2624803 (Dose 2) (Mean ± SD)	p-value
N1 (%)				
N2 (%)				
N3 (SWS) (%)				
REM (%)				

Experimental Protocols

Protocol 1: Polysomnography (PSG) in a Clinical Setting

This protocol outlines the standardized procedure for conducting an overnight PSG study to measure the effects of **LY2624803** on sleep architecture in human participants.

1. Participant Preparation:

- Participants should maintain a regular sleep-wake schedule for at least one week prior to the study, verified by a sleep diary and actigraphy.[12]
- Abstain from caffeine, alcohol, and other central nervous system stimulants or depressants for at least 24 hours before the study.
- A light, standardized meal should be consumed at least 2 hours before bedtime.

2. Electrode and Sensor Placement (International 10-20 System):

- Electroencephalography (EEG): Minimum of three scalp electrodes (e.g., F4-M1, C4-M1, O2-M1) to monitor brain activity.[13][14][15][16][17]
- Electrooculography (EOG): Two electrodes placed near the eyes to detect eye movements, crucial for identifying REM sleep.[13][14][15][16]
- Electromyography (EMG): Submental (chin) electrodes to monitor muscle tone, which is significantly reduced during REM sleep.[13][14][15][16]
- Electrocardiogram (ECG): To monitor heart rate and rhythm.
- Respiratory Sensors: Nasal/oral airflow and thoracic/abdominal effort belts to monitor breathing.
- Pulse Oximetry: To measure blood oxygen saturation.

3. Study Procedure:

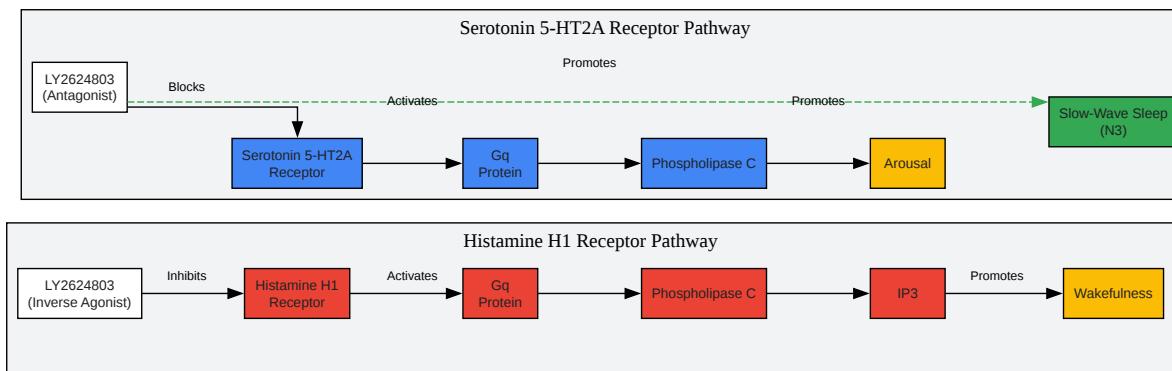
- Participants arrive at the sleep laboratory approximately 2 hours before their habitual bedtime.
- After electrode and sensor application, bio-calibrations are performed to ensure signal quality.

- "Lights out" is declared at the participant's habitual bedtime, and the recording begins.
- A minimum of 6-8 hours of recording time is recommended.[18]
- The sleep technologist continuously monitors the recording for signal quality and any adverse events.[12][18]
- "Lights on" occurs after the scheduled recording time or when the participant naturally awakens.

4. Data Analysis (Sleep Scoring):

- The PSG recording is divided into 30-second epochs.[19]
- Each epoch is scored as Wake, N1, N2, N3 (SWS), or REM sleep according to the American Academy of Sleep Medicine (AASM) scoring manual.[14]
- Sleep parameters (TST, SOL, WASO, etc.) and sleep stage percentages are calculated.

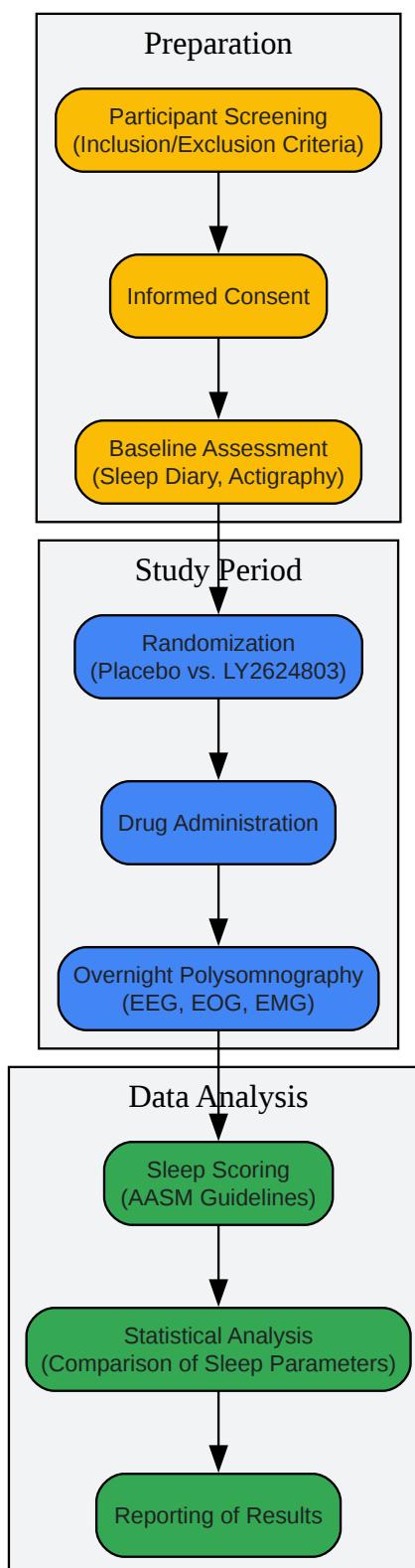
Visualizations Signaling Pathways



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Caption: Signaling pathways of **LY2624803**.

Experimental Workflow



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Caption: Clinical trial workflow for assessing **LY2624803**.

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